molecular formula C9H7FO3 B1424290 Methyl 4-fluoro-3-formylbenzoate CAS No. 1093865-65-6

Methyl 4-fluoro-3-formylbenzoate

Cat. No. B1424290
CAS RN: 1093865-65-6
M. Wt: 182.15 g/mol
InChI Key: VJWHOSFTDOXSAS-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-3-formylbenzoate” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 g/mol . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 . The Canonical SMILES is COC(=O)C1=CC(=C(C=C1)F)C=O .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 182.15 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 205 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It is a solid substance .

Scientific Research Applications

Cancer Research and Treatment

Methyl 4-fluoro-3-formylbenzoate and its derivatives have shown significant potential in cancer research. Notably, a series of triphenylstannyl 4-((arylimino)methyl)benzoates were synthesized and demonstrated potent cytotoxicity against human cervical and breast cancer cells. These compounds showed enhanced cytotoxic efficacy compared to cisplatin and were specifically effective against HeLa cells while having negligible effects on normal cells. Their mechanism involves inducing apoptosis through the generation of reactive oxygen species and causing cell cycle arrest in the G1 and G2/M phases (Basu Baul et al., 2017).

Fluorescent Sensing and Bio-Imaging

A novel fluorogenic chemosensor based on methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate was synthesized for the detection of Al³⁺ ions. This sensor exhibits high selectivity and sensitivity, capable of detecting Al³⁺ at parts per billion levels. Notably, it has been utilized as a bio-imaging fluorescent probe to detect Al³⁺ in human cervical HeLa cancer cell lines, demonstrating its potential in medical diagnostics and research (Ye et al., 2014).

Chemical Synthesis and Material Science

This compound is used as a precursor or intermediate in various chemical synthesis processes. For instance, it is involved in the synthesis of herbicide intermediates, demonstrating its relevance in agricultural chemistry (Zhou Yu, 2002). In another study, unexpected metal-free fluorination and oxidation of pyrazoles, promoted by Selectfluor, showcased the chemical versatility of fluoro-functionalized compounds, relevant for developing new synthetic pathways in material science (Bonacorso et al., 2015).

Antimicrobial and Antituberculosis Agents

Derivatives of this compound have been investigated for antimicrobial properties. Hydrazones derived from 4-fluorobenzoic acid hydrazide showed significant antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009). Also, new 5-arylidene derivatives bearing a fluorine atom showed promising antimicrobial activity, further highlighting the potential of these compounds in pharmaceutical applications (Desai et al., 2013).

Safety and Hazards

“Methyl 4-fluoro-3-formylbenzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335 . The precautionary statements include P271;P261;P280 .

properties

IUPAC Name

methyl 4-fluoro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWHOSFTDOXSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697533
Record name Methyl 4-fluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093865-65-6
Record name Methyl 4-fluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-formyl-benzoic acid (800 mg, 4.8 mmol) in DMF (10 mL), are added MeI (0.35 mL, 5.7 mmol) and K2CO3 (790 mg, 5.7 mmol). The reaction mixture is stirred at room temperature for 18 hours. The reaction mixture is diluted with EtOAc (20 mL) and water (10 mL). The organic layer is separated, washed with brine, dried under anhy. Na2SO4 (500 mg), filtered and is concentrated. The residue is purified by silica gel flash chromatography with 0-20% EtOAc/heptane as the eluent. The product fractions are collected and concentrated to afford 4-fluoro-3-formyl-benzoic acid methyl ester (710 mg, 82%).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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